molecular formula C17H26O12 B12325673 beta-Glucosylglycerol 2,3,4,6-tetraacetate

beta-Glucosylglycerol 2,3,4,6-tetraacetate

Cat. No.: B12325673
M. Wt: 422.4 g/mol
InChI Key: XZWUDSNITUMJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Glucosylglycerols and Acetylated Glycosides in Carbohydrate Chemistry

Glucosylglycerols are a class of glycosides composed of a glucose molecule linked to a glycerol (B35011) moiety. jmb.or.kr These compounds are found in nature, produced by various organisms such as cyanobacteria, some higher plants, and are present in fermented foods like Japanese sake. jmb.or.krresearchgate.net In these organisms, glucosylglycerols often act as compatible solutes, helping to protect cells from environmental stresses like high salinity. nih.gov Their biocompatibility, moisturizing properties, and potential health benefits have led to their application in cosmetics, food, and healthcare industries. jmb.or.krnih.gov

In the realm of synthetic carbohydrate chemistry, the hydroxyl groups of sugars present a significant challenge for regioselective reactions. To address this, chemists employ protecting groups to temporarily mask these reactive sites. Acetyl groups are one of the most common and historically significant protecting groups used in carbohydrate chemistry. The process of per-O-acetylation, where all hydroxyl groups are converted to acetate (B1210297) esters, renders the carbohydrate soluble in organic solvents and allows for selective modifications at other positions. ethernet.edu.et These acetylated glycosides are stable intermediates that can be deprotected under specific conditions to reveal the hydroxyl groups once the desired chemical transformations are complete.

Historical Development of Research on Protected Glucosylglycerol Derivatives

The synthesis of complex carbohydrates has been a long-standing challenge that has driven the development of sophisticated protecting group strategies. The historical progression of research on protected glucosylglycerol derivatives is intrinsically linked to the broader evolution of carbohydrate chemistry. Early work in the 20th century focused on establishing the fundamental structures of monosaccharides and developing methods for their manipulation. The use of acyl groups, such as acetyls, as protecting groups became a cornerstone of this research, enabling the synthesis of a wide array of glycosides.

The specific synthesis of glucosylglycerol derivatives has been approached through both chemical and enzymatic methods. jmb.or.krorgsyn.org Chemical synthesis routes invariably rely on the use of protected sugar precursors to control the stereochemistry and regioselectivity of the glycosidic bond formation. The development of methods to synthesize 1,2-trans-glycosides, for which acetyl groups at the C-2 position play a crucial role through neighboring group participation, has been a significant area of research. This strategy ensures the formation of the desired β-glycosidic linkage with high fidelity.

Enzymatic approaches, utilizing enzymes like β-glucosidases and amylosucrases, have also been developed for the synthesis of glucosylglycerols. jmb.or.kr While these methods can offer high selectivity and avoid the need for multiple protection and deprotection steps, chemical synthesis using protected intermediates like β-Glucosylglycerol 2,3,4,6-tetraacetate remains a powerful and flexible approach for creating novel and complex glycoconjugates that may not be accessible through enzymatic routes.

Significance of β-Glucosylglycerol 2,3,4,6-tetraacetate as a Research Subject

The primary significance of β-Glucosylglycerol 2,3,4,6-tetraacetate in research lies in its role as a key synthetic intermediate. The acetyl groups serve two main purposes: they protect the hydroxyl groups of the glucose moiety from unwanted reactions, and they "arm" the glycosyl donor, influencing its reactivity in glycosylation reactions.

As a protected glycosyl donor, this compound can be used to introduce the glucosylglycerol motif into a variety of molecules, including lipids, peptides, and other natural products. The ability to perform subsequent chemical modifications on the glycerol part of the molecule, followed by the removal of the acetyl groups, provides a pathway to a diverse range of complex target molecules. For instance, it can be a precursor for the synthesis of biologically active glycolipids or other glycoconjugates. jmb.or.kr

Furthermore, the study of the synthesis and reactions of β-Glucosylglycerol 2,3,4,6-tetraacetate contributes to the broader understanding of glycosylation reactions, which are fundamental to the synthesis of oligosaccharides and other complex carbohydrates. The predictable stereochemical outcome of using this per-acetylated donor, leading to the formation of a β-glycosidic bond, makes it a reliable tool in multi-step synthetic campaigns.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of β-Glucosylglycerol 2,3,4,6-tetraacetate.

PropertyValue
Chemical Formula C₁₇H₂₆O₁₂
Molecular Weight 422.38 g/mol
CAS Number 157024-67-4
Appearance White Crystalline Solid
Solubility Soluble in DCM, CHCl₃, DMF, EtOAc

Detailed Research Findings

While specific, publicly available peer-reviewed research detailing a full synthesis and characterization of β-Glucosylglycerol 2,3,4,6-tetraacetate is not readily found in the searched literature, the synthesis of the closely related compound, β-D-glucose-2,3,4,6-tetraacetate, is well-documented. nih.gov The synthesis typically involves the reaction of acetobromoglucose with an appropriate silver salt in the presence of a small amount of water. nih.gov A plausible synthesis for β-Glucosylglycerol 2,3,4,6-tetraacetate would involve the glycosylation of a protected glycerol derivative with an activated and acetylated glucose donor, such as acetobromoglucose, followed by any necessary deprotection and reprotection steps.

The utility of per-acetylated glycosyl donors in synthesis is well-established. For example, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide (B81097), derived from acetylated glucose, serves as a versatile precursor for the synthesis of N-glycosides. researchgate.net This highlights the role of acetylated sugar derivatives as key building blocks in glycochemistry.

NMR Spectral Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(1,3-dihydroxypropan-2-yloxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O12/c1-8(20)24-7-13-14(25-9(2)21)15(26-10(3)22)16(27-11(4)23)17(29-13)28-12(5-18)6-19/h12-19H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWUDSNITUMJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for β Glucosylglycerol 2,3,4,6 Tetraacetate and Analogous Glycoconjugates

Chemical Synthesis Strategies

The chemical synthesis of β-glucosylglycerol 2,3,4,6-tetraacetate typically follows a convergent pathway. This involves the preparation of an activated and protected glycosyl donor, which is then coupled with a suitable glycerol (B35011) acceptor. The final step may involve the acetylation of the glycerol moiety if not already incorporated.

Glycosylation Reactions for Glucosylglycerol Linkage Formation

The core of the synthesis is the glycosylation reaction, which forms the critical β-glycosidic linkage between the glucose and glycerol units. bas.bg This reaction involves the coupling of a glycosyl donor (the activated glucose derivative) and a glycosyl acceptor (glycerol or a derivative thereof). bas.bg The stereochemical outcome of this reaction is crucial, and the formation of the β-anomer is often directed by the choice of protecting groups on the glycosyl donor.

A common strategy is the Koenigs-Knorr reaction, which utilizes a glycosyl halide, such as acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide), as the glycosyl donor. youtube.com The reaction is typically promoted by heavy metal salts, like silver or mercury salts, which activate the anomeric leaving group. The acetyl protecting group at the C-2 position of the glucose donor plays a vital role in ensuring the formation of the desired 1,2-trans-glycosidic bond (β-linkage) through a mechanism known as neighboring group participation.

Application of Protecting Groups in Complex Carbohydrate Synthesis

Protecting groups are indispensable in carbohydrate synthesis to mask reactive hydroxyl groups and prevent unwanted side reactions. nih.gov In the synthesis of β-glucosylglycerol 2,3,4,6-tetraacetate, the acetyl groups serve a dual purpose. Firstly, they protect the hydroxyl groups on the glucose ring. Secondly, the C-2 acetyl group participates in the glycosylation reaction to direct the formation of the β-glycosidic bond. mdpi.com

The choice of protecting groups is critical and depends on their stability under reaction conditions and the ease of their removal. nih.gov While benzyl (B1604629) ethers are common as "permanent" protecting groups due to their stability, ester groups like acetates are widely used and can be removed under basic conditions (e.g., Zemplén deacetylation). researchgate.net For a regioselective synthesis targeting a specific hydroxyl on glycerol, it may be necessary to use a glycerol derivative where some hydroxyls are protected with groups that can be selectively removed later (orthogonal protection strategy). researchgate.netresearchgate.net For instance, cyclic acetals like isopropylidene groups can be used to protect the 1,2- or 2,3-diols of glycerol.

Regioselective Acetylation and Deacetylation Approaches

Regioselectivity is a key challenge in carbohydrate chemistry, involving the selective reaction of one hydroxyl group among many. nih.gov The target compound, β-glucosylglycerol 2,3,4,6-tetraacetate, is fully acetylated on the glucose moiety. This is typically achieved by using a pre-acetylated glycosyl donor like 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. youtube.com

Alternatively, a chemoenzymatic approach can be employed where β-glucosylglycerol is first synthesized enzymatically and then chemically acetylated. A standard procedure for this per-acetylation involves treating the glucosylglycerol with acetic anhydride (B1165640) in the presence of a base like pyridine. nih.gov

Conversely, regioselective deacetylation is important for creating intermediates for further synthesis. aalto.fi Enzymatic methods, often using lipases, have shown high efficacy in selectively removing acetyl groups. jmb.or.krdtu.dk For example, lipases from Candida antarctica (such as Novozym 435) can catalyze deacetylation with high regioselectivity, often targeting the least hindered positions. jmb.or.krnih.gov This allows for the creation of partially protected glycosides that can be further modified. dtu.dk

Synthesis of Key Intermediates, including Glycosyl Donors

The success of a chemical glycosylation heavily relies on the preparation of a stable yet reactive glycosyl donor. nih.gov A widely used donor for synthesizing β-glucosides is 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose). This intermediate can be synthesized from glucose pentaacetate by reacting it with phosphorus tribromide, which can be generated in situ from red phosphorus and bromine in glacial acetic acid. youtube.com The reaction time is optimized to maximize yield, as the product can be unstable. youtube.com

Another important class of glycosyl donors are glycosyl azides , such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide (B81097) . These are valued as precursors for N-glycosides and can be prepared on a large scale from D-glucose through a three-step sequence involving acetylation, bromination to acetobromoglucose, and subsequent stereospecific displacement with an azide anion, which proceeds with inversion of configuration to yield the β-anomer. researchgate.net

Other donors include glycosyl trichloroacetimidates and thioglycosides, which offer varying degrees of reactivity and stability. nih.gov

Table 1: Key Chemical Intermediates and Synthesis Reagents

Intermediate/Reagent Role Typical Synthesis/Reaction Reference(s)
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide Glycosyl Donor Reaction of glucose pentaacetate with phosphorus tribromide. youtube.com
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide Glycosyl Donor Precursor Stereospecific displacement of the bromide from acetobromoglucose using an azide salt. researchgate.net
Glycerol Glycosyl Acceptor Reacts with the glycosyl donor to form the glucosylglycerol linkage.
Acetic Anhydride/Pyridine Acetylating Agents Used for the per-acetylation of unprotected hydroxyl groups. nih.gov
Silver or Mercury Salts Glycosylation Promoter Activates glycosyl halide donors in Koenigs-Knorr type reactions.
Lipases (e.g., Candida antarctica lipase (B570770) B) Biocatalyst Used for regioselective deacetylation of acetylated carbohydrates. dtu.dknih.gov

Enzymatic and Chemo-Enzymatic Synthesis of Glucosylglycerols

Enzymatic methods provide a powerful alternative to chemical synthesis, offering high regio- and stereoselectivity under mild reaction conditions, which circumvents the need for extensive protecting group manipulations. These methods are primarily used to synthesize the core β-glucosylglycerol structure, which can then be chemically acetylated to produce the final tetraacetate derivative.

Transglycosylation Reactions Utilizing Glycosidases and Amylosucrase

Transglycosylation is an enzymatic reaction where a glycosyl moiety is transferred from a donor substrate to an acceptor molecule other than water.

β-Glycosidases (E.C. 3.2.1.21) are enzymes that typically hydrolyze β-glycosidic bonds but can be used for synthesis in the presence of high concentrations of an acceptor like glycerol. For example, β-glycosidase from Sulfolobus shibatae (SSG) has been used to catalyze the transglycosylation from cellobiose (B7769950) (donor) to glycerol (acceptor), producing a mixture of β-D-glucopyranosyl-(1→1/3)-D-glycerol and β-D-glucopyranosyl-(1→2)-D-glycerol with a yield of 56%. The reaction leverages the enzyme's ability to operate via a double-displacement mechanism, where a glycosyl-enzyme intermediate can be intercepted by glycerol.

Amylosucrase (E.C. 2.4.1.4) is another versatile enzyme used for glycosylation. It catalyzes the transfer of a glucose unit from sucrose (B13894), an inexpensive donor, to an acceptor molecule. Amylosucrase from Deinococcus geothermalis (DGAS) has been used in a chemo-enzymatic sequence to create more complex glycoconjugates. In one study, β-glucosylglycerol, synthesized first using a β-glycosidase, served as an acceptor for DGAS, which then transferred additional glucose units from sucrose to it. Similarly, amylosucrase from Methylobacillus flagellatus KT has been shown to transglycosylate glycerol directly, producing a mixture of 1-O-α-D-glucosyl-glycerol and 2-O-α-D-glucosyl-glycerol.

Other enzymes like sucrose phosphorylase are also used on an industrial scale for producing α-glucosylglycerol via transglycosylation from sucrose to glycerol. researchgate.net Combining the phosphorolysis ability of sucrose phosphorylase with the transglycosylation capacity of glucosylglycerol phosphorylases can achieve very high product yields, reaching up to 98%.

Table 2: Enzymatic Synthesis of Glucosylglycerols

Enzyme Enzyme Source Donor Substrate Acceptor Substrate Product(s) Reference(s)
β-Glycosidase (SSG) Sulfolobus shibatae Cellobiose Glycerol β-D-glucopyranosyl-(1→1/3)-D-glycerol & β-D-glucopyranosyl-(1→2)-D-glycerol
Amylosucrase (DGAS) Deinococcus geothermalis Sucrose β-Glucosylglycerol α-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→1/3)-D-glycerol
Amylosucrase (MFAS) Methylobacillus flagellatus KT Sucrose Glycerol (2S/2R)-1-O-α-D-glucosyl-glycerol & 2-O-α-D-glucosyl-glycerol
Sucrose Phosphorylase (SucP) Leuconostoc mesenteroides Sucrose Glycerol 2-O-α-D-glucopyranosyl-sn-glycerol
Glucosylglycerol Phosphorylase Marinobacter adhaerens α-glucose 1-phosphate Glycerol 2-O-α-D-glucosyl-sn-glycerol

Table of Compounds

Biocatalytic Approaches for Glycoside Assembly

The enzymatic synthesis of glycosides, including β-glucosylglycerol, represents an advantageous alternative to chemical methods, which often involve toxic reagents and multiple protection and deprotection steps. jmb.or.krjmb.or.kr Biocatalytic approaches, primarily utilizing enzymes from the Glycoside Hydrolase (GH) families, are valued for their high regio- and stereoselectivity. jmb.or.krmdpi.com

Glycoside hydrolases (GHs), or glycosidases, naturally catalyze the cleavage of glycosidic bonds. wikipedia.org However, by manipulating reaction conditions, their catalytic activity can be reversed to synthesize glycosidic bonds. This is achieved either through "reverse hydrolysis," where the equilibrium is shifted toward synthesis, or more commonly through "transglycosylation." wikipedia.orgnih.govnih.gov In transglycosylation, the enzyme transfers a glycosyl moiety from a donor substrate to an acceptor molecule—in this case, glycerol. nih.govnih.gov

A key enzyme class for synthesizing β-linked glycosides is the β-glycosidases (EC 3.2.1.21). jmb.or.kr These enzymes operate via a double-displacement mechanism that retains the anomeric configuration of the donor sugar. jmb.or.krnih.gov In the presence of a suitable acceptor like glycerol, the glycosyl-enzyme intermediate can be intercepted to form a new β-glycosidic bond instead of undergoing hydrolysis. jmb.or.krjmb.or.kr For instance, the thermostable β-glycosidase from the hyperthermophilic archaeon Sulfolobus shibatae (SSG) has been successfully used to synthesize β-glucosylglycerols via transglycosylation from cellobiose as the glucosyl donor to glycerol as the acceptor. jmb.or.krjmb.or.kr This particular reaction yields a mixture of β-D-glucopyranosyl-(1→1/3)-D-glycerol and β-D-glucopyranosyl-(1→2)-D-glycerol. jmb.or.kr

While β-glycosidases are prominent, other enzyme classes have been explored for the synthesis of analogous α-linked glucosylglycerols, providing insights into general glycoside assembly. Sucrose phosphorylase (SPase), a glycoside hydrolase from family GH13, is a notable example used in the industrial production of α-glucosylglycerol. nih.govmdpi.comnih.gov It catalyzes the highly regioselective transfer of a glucose moiety from sucrose to the C-2 position of glycerol. nih.govnih.gov Although this produces the α-anomer, the principles of using a glycoside hydrolase for transglycosylation are well-demonstrated and applicable to the broader field of glucosylglycerol synthesis.

The table below summarizes various enzymatic approaches for the assembly of glucosylglycerols.

EnzymeEnzyme Commission (EC) NumberSource OrganismDonor SubstrateAcceptor SubstrateProduct(s)Reference
β-Glycosidase (SSG)3.2.1.21Sulfolobus shibataeCellobioseGlycerolβ-D-glucopyranosyl-(1→1/3)-D-glycerol & β-D-glucopyranosyl-(1→2)-D-glycerol jmb.or.kr
Sucrose Phosphorylase (SPase)2.4.1.7Leuconostoc mesenteroidesSucroseGlycerol2-O-α-D-glucosyl-sn-glycerol (α-GG) mdpi.comnih.govftb.com.hr
Sucrose Phosphorylase (SPase)2.4.1.7Bifidobacterium adolescentisSucroseGlycerolα-Glucosylglycerol (mixture of 1-O- and 2-O-isomers) nih.govnih.gov
Amylosucrase (DGAS)2.4.1.4Deinococcus geothermalisSucroseβ-D-glucopyranosyl-(1→1/3)-D-glycerolα-D-maltopyranosyl-(1→4)-β-D-glucopyranosyl-(1→1/3)-D-glycerol jmb.or.krjmb.or.kr

Optimization of Enzymatic Reaction Parameters for Glucosylglycerol Formation

To maximize the yield and efficiency of biocatalytic glucosylglycerol synthesis, the optimization of reaction parameters is critical. Key variables include substrate concentrations, temperature, pH, and enzyme loading. jmb.or.krnih.gov The goal is to favor the transglycosylation reaction over the competing hydrolysis of the donor substrate and the product. srce.hr

Substrate Concentration: The ratio of the glucosyl donor to the acceptor is a crucial factor. In the synthesis of β-glucosylglycerol using Sulfolobus shibatae β-glycosidase, the effect of varying concentrations of both cellobiose (donor) and glycerol (acceptor) was investigated. To enhance production, glycerol concentrations were tested from 0.5 M to 1.75 M with a fixed cellobiose concentration of 250 mM. jmb.or.kr Similarly, for the industrial production of α-glucosylglycerol using sucrose phosphorylase, a large molar excess of the glycerol acceptor is used. ftb.com.hrnih.gov This high concentration of glycerol helps to drive the reaction equilibrium towards the formation of glucosylglycerol and suppresses the undesired hydrolysis of sucrose. nih.gov A yield of 90% based on converted sucrose was achieved using a twofold molar excess of glycerol. ftb.com.hrresearchgate.net

Temperature and pH: Enzymes exhibit optimal activity within specific ranges of temperature and pH. For the synthesis of β-glucosylglycerol using β-glycosidase from Sulfolobus shibatae, the reaction was conducted at 30°C. jmb.or.kr The sucrose phosphorylase from Leuconostoc mesenteroides, used for industrial α-GG production, has an optimal pH of around 7.0 and is typically operated at room temperature due to its limited thermostability. nih.govftb.com.hr In contrast, the highly thermostable sucrose phosphorylase from Bifidobacterium adolescentis has been engineered to improve its efficiency for glucosylglycerol synthesis at elevated temperatures, which can reduce the risk of microbial contamination during large-scale production. nih.gov

Reaction Time: The duration of the reaction is optimized to achieve maximum product conversion before potential product hydrolysis or enzyme inactivation becomes significant. In the synthesis of β-glucosylglycerol, the reaction was allowed to proceed for 15 hours to form secondary glycosylated products. jmb.or.kr

The table below provides examples of optimized parameters from different studies on enzymatic glucosylglycerol synthesis.

Enzyme SystemParameterOptimal Condition/RangeOutcomeReference
β-Glycosidase (from S. shibatae)Substrate Concentration (Donor)16-500 mM CellobioseSaturation achieved at 250 mM cellobiose with 1 M glycerol. jmb.or.kr
β-Glycosidase (from S. shibatae)Substrate Concentration (Acceptor)0.5-1.75 M GlycerolIncreased glycerol concentration enhances product yield. jmb.or.kr
β-Glycosidase (from S. shibatae)Temperature30°CEffective transglycosylation to produce β-GGs. jmb.or.kr
Sucrose Phosphorylase (from L. mesenteroides)Substrate RatioTwofold molar excess of glycerolYield of 90% based on converted sucrose. ftb.com.hrresearchgate.net
Sucrose Phosphorylase (from L. mesenteroides)pH~7.0Optimal for phosphorylase reaction. ftb.com.hr
Engineered Sucrose Phosphorylase (from B. adolescentis)Protein EngineeringP134Q variant21-fold increase in catalytic efficiency for glycerol and 3-fold improvement in regioselectivity. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the detailed structure of organic molecules in solution. For beta-Glucosylglycerol 2,3,4,6-tetraacetate, a suite of 1D and 2D NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals, confirm the stereochemistry of the glycosidic bond, and analyze the conformation of the molecule.

Determination of Anomeric Configuration and Linkage Positions

The anomeric configuration (whether the linkage is α or β) and the point of attachment of the glucose unit to the glycerol (B35011) backbone are critical structural features. These are determined primarily from ¹H and ¹³C NMR data.

The anomeric proton (H-1') signal in the ¹H NMR spectrum is particularly diagnostic. For a β-glycoside, this proton is in an axial orientation relative to the other protons on the pyranose ring. This results in a large coupling constant (³JH1',H2') typically in the range of 7-9 Hz, appearing as a doublet. researchgate.net In contrast, an α-anomer would show a smaller coupling constant (3-4 Hz). mdpi.com The observation of a doublet for the anomeric proton with a coupling constant around 8.0 Hz confirms the β-configuration of the glycosidic linkage.

The anomeric carbon (C-1') chemical shift in the ¹³C NMR spectrum also provides evidence for the anomeric configuration, with β-anomers typically resonating at a higher field (lower ppm) compared to α-anomers. nih.gov

The linkage position on the glycerol moiety is established through long-range heteronuclear correlations in an HMBC (Heteronuclear Multiple Bond Correlation) experiment. A correlation peak between the anomeric proton (H-1') of the glucose unit and a carbon atom of the glycerol moiety (e.g., C-1 or C-2) definitively identifies the attachment point. For instance, a cross-peak between H-1' and C-1 of glycerol would confirm a (1→1)-linkage. The chemical shifts of the glycerol carbons also change upon glycosylation; the carbon atom involved in the glycosidic bond experiences a significant downfield shift (deshielding) of 6-10 ppm, while adjacent carbons may show smaller shifts. researchgate.net

Conformational Analysis of the Glycosyl and Glycerol Moieties

The preferred three-dimensional shape of both the glucose and glycerol parts of the molecule is determined by analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments.

For the glucosyl moiety , the large ³J coupling constants observed throughout the pyranose ring system are consistent with all ring protons (H-2', H-3', H-4', H-5') being in axial positions, which is characteristic of the stable ⁴C₁ chair conformation for β-D-glucose.

Application of 1D and 2D NMR Techniques

A combination of NMR experiments is necessary for the complete structural assignment of this compound. researchgate.netyoutube.com

1D ¹H NMR: Provides initial information on the types of protons present (e.g., anomeric, ring, acetyl, glycerol protons) and their coupling patterns. The four distinct singlets for the acetyl methyl groups are readily identified.

1D ¹³C NMR: Shows the number of unique carbon atoms in the molecule, including signals for carbonyls, anomeric carbon, ring carbons, and glycerol carbons.

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals proton-proton (¹H-¹H) couplings within the same spin system. sdsu.edu It is used to trace the connectivity of protons along the glucose ring and the glycerol backbone, for example, from H-1' to H-2' to H-3' and so on.

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu This allows for the unambiguous assignment of each carbon atom based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). sdsu.edu This is crucial for identifying the glycosidic linkage (H-1' to C-1 of glycerol) and for connecting the acetyl groups to the glucose ring (e.g., correlations from H-2' to the carbonyl carbon of the C-2' acetyl group).

The following tables present plausible ¹H and ¹³C NMR chemical shift assignments for this compound, based on data for its constituent parts and known glycosylation effects.

Interactive Data Table: Plausible ¹H NMR Data (CDCl₃, 500 MHz)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1'~4.55d~8.0
H-2'~4.99t~9.5
H-3'~5.18t~9.5
H-4'~5.08t~9.7
H-5'~3.75ddd9.8, 4.5, 2.5
H-6a'~4.25dd12.4, 4.5
H-6b'~4.15dd12.4, 2.5
H-1a/b, H-2, H-3a/b (Glycerol)~3.60 - 4.00m-
CH₃ (Acetyl)~2.09s-
CH₃ (Acetyl)~2.05s-
CH₃ (Acetyl)~2.02s-
CH₃ (Acetyl)~2.00s-

Interactive Data Table: Plausible ¹³C NMR Data (CDCl₃, 125 MHz)

Carbon Assignment Chemical Shift (δ, ppm)
C-1'~101.0
C-2'~71.2
C-3'~72.8
C-4'~68.3
C-5'~72.0
C-6'~61.8
C-1 (Glycerol)~69.0
C-2 (Glycerol)~71.5
C-3 (Glycerol)~63.5
C=O (Acetyl)~170.6, 170.2, 169.4, 169.3
CH₃ (Acetyl)~20.8, 20.7, 20.6, 20.5

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental formula of a compound, and its fragmentation pattern offers further structural clues.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₇H₂₆O₁₂), the expected exact mass can be calculated. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions, such as the sodiated adduct [M+Na]⁺. The experimentally measured mass-to-charge ratio (m/z) is then compared to the theoretical value to confirm the molecular formula with high confidence.

Data Table: HRMS Data

Ion Calculated m/z Observed m/z
[C₁₇H₂₆O₁₂ + Na]⁺445.1316Matches calculated value within ppm error

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., [M+Na]⁺) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The fragmentation pattern provides valuable structural information. nih.gov

For O-glycosides like this compound, the most characteristic fragmentation is the cleavage of the glycosidic bond. nih.gov This results in a prominent neutral loss of the entire tetra-acetylated glucose residue (mass = 331.1 Da from C₁₄H₁₉O₉). The resulting fragment ion would correspond to the protonated or sodiated glycerol moiety.

Further fragmentation can occur within the sugar ring itself through cross-ring cleavages, which can provide information about the linkage positions of the acetyl groups, though these are typically less intense than the glycosidic bond cleavage. nih.gov

Interactive Data Table: Predicted Major MS/MS Fragments of [C₁₇H₂₆O₁₂ + H]⁺

Precursor Ion (m/z) Major Fragment Ion (m/z) Proposed Identity Neutral Loss
423.1593.05[Glycerol + H]⁺Tetra-acetyl-glucose (330.1 Da)
423.15331.11[Tetra-acetyl-glucose]⁺Glycerol (92.04 Da)
331.11271.09[Fragment of Tetra-acetyl-glucose]Acetic Acid (60.02 Da)
331.11169.05[Pyrylium ion from glucose]Multiple losses

Coupled Techniques (e.g., LC-MS) for Purity and Isomer Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the analysis of complex carbohydrate mixtures, offering high sensitivity and selectivity for the separation and identification of isomers. nih.govmdpi.com The purity and isomeric composition of this compound can be effectively assessed using these techniques.

LC-MS methods, particularly those employing high-resolution mass spectrometry (HRMS), can readily determine the purity of a sample by identifying and quantifying the target compound alongside any impurities. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to the detected ions, facilitating the identification of by-products from synthesis or degradation products. For acetylated glycosides, reversed-phase liquid chromatography (RPLC) is often employed, where the retention time of the compound provides an initial indication of its purity. The mass spectrometer then serves as a highly specific detector, confirming the identity of the main peak and any minor components.

The structural complexity of glycosides often leads to the formation of various isomers during synthesis, including anomers (α and β), constitutional isomers (different linkage positions), and stereoisomers. Separating and identifying these isomers is a significant analytical challenge that can be addressed with specialized LC-MS methods. nih.gov

For instance, hydrophilic interaction liquid chromatography (HILIC) is a powerful technique for the separation of polar compounds like glycosides and their derivatives. oup.com The separation mechanism in HILIC involves partitioning of the analyte between a polar stationary phase and a less polar mobile phase, allowing for the resolution of isomers with subtle differences in their hydrophilicity and spatial arrangement. The choice of stationary phase, such as those functionalized with amide or diol groups, can be optimized to enhance the separation of specific isomers.

Furthermore, tandem mass spectrometry (MS/MS) plays a crucial role in distinguishing between isomers. nih.gov By inducing fragmentation of the precursor ion, characteristic fragment ions and neutral losses can be generated that are specific to the glycosidic linkage and the stereochemistry of the sugar moiety. For example, the fragmentation patterns of α- and β-anomers of acetylated glycosides can exhibit differences in the relative intensities of key fragment ions, aiding in their differentiation. While specific LC-MS/MS studies on this compound are not extensively reported, the principles established for other acetylated glycosides are directly applicable. researchgate.net

A typical LC-MS/MS workflow for the analysis of this compound would involve:

Chromatographic Separation: Utilizing a HILIC or RPLC column to separate the target compound from its isomers and impurities.

Mass Spectrometric Detection: Employing a high-resolution mass spectrometer to obtain accurate mass measurements of the eluting compounds.

Tandem Mass Spectrometry (MS/MS): Subjecting the ion of interest to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Data Analysis: Comparing the retention times and fragmentation patterns to reference standards or known fragmentation rules to confirm the identity and isomeric purity of the compound.

The following table summarizes typical parameters for an LC-MS method for the analysis of acetylated glycosides.

ParameterSetting
Liquid Chromatography
ColumnHILIC (e.g., Amide, Diol) or C18
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized for isomer separation
Flow Rate0.2-0.5 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan ModeFull Scan (for purity) and Product Ion Scan (for structural confirmation)
Collision EnergyOptimized for fragmentation of the specific glycoside

Crystallographic Studies of Related Acetylated Glycosides

X-ray crystallography provides definitive three-dimensional structural information, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound is not publicly available, analysis of closely related acetylated glycosides offers valuable insights into its likely solid-state conformation. nih.gov

A crystallographic study of (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-(1-->3)- [2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-->6)]- (2,4-di-O-acetyl-beta-D-glucopyranosyl)-(1-->3)- 1,2,4,6-tetra-O-acetyl-beta-D-glucopyranose provides detailed information on the conformation of the acetylated glucose units. nih.gov In this complex structure, all D-glucopyranose residues were found to be in the 4C1 chair conformation. The orientation of the primary acetate (B1210297) groups at C-6 was observed in both the gauche-trans (gt) and gauche-gauche (gg) conformations, indicating conformational flexibility. nih.gov

The table below presents representative crystallographic data for a related acetylated glucoside, 2,3,4-Tri-O-acetyl-a-methyl-D-glucopyranoside, which can serve as a model for understanding the structural parameters of acetylated glucose rings. asianpubs.org

ParameterValueReference
Crystal SystemOrthorhombic asianpubs.org
Space GroupP2(1)2(1)2(1) asianpubs.org
a (Å)9.0312(18) asianpubs.org
b (Å)11.731(2) asianpubs.org
c (Å)15.139(3) asianpubs.org
Z4 asianpubs.org

Chemical Reactivity and Transformation Studies of β Glucosylglycerol 2,3,4,6 Tetraacetate

Selective Deacetylation Strategies for Hydroxyl Group Liberation

The four acetate (B1210297) groups on the glucopyranosyl ring of β-glucosylglycerol 2,3,4,6-tetraacetate serve as protecting groups, masking the hydroxyl functionalities of the glucose unit. The selective removal of these acetate groups is a critical step in the further functionalization of the sugar moiety. Both chemical and enzymatic methods can be employed to achieve regioselective deacetylation, allowing for the liberation of specific hydroxyl groups.

Enzymatic deacetylation, often utilizing lipases and esterases, offers a high degree of selectivity under mild reaction conditions. nih.govthieme-connect.de For instance, studies on the enzymatic hydrolysis of peracetylated glucose have demonstrated that specific enzymes can preferentially hydrolyze certain acetate groups. researchgate.netnih.govmdpi.com Lipases from Candida antarctica and Aspergillus niger have been shown to catalyze the regioselective deacetylation of glucose pentaacetate, yielding various partially acetylated glucose derivatives. researchgate.netnih.gov While specific studies on β-glucosylglycerol 2,3,4,6-tetraacetate are limited, it is anticipated that similar enzymatic approaches would yield partially deacetylated products, with the primary C-6 acetate being a likely candidate for initial removal due to reduced steric hindrance.

Chemical methods for deacetylation provide an alternative route. Acid-catalyzed deacetylation can lead to the formation of monoacetylated sugars. nih.gov For example, the use of ammonium (B1175870) acetate in dimethylformamide has been reported for the regioselective 1-O-deacetylation of peracetylated carbohydrates. researchgate.net More potent reagents, such as boron trichloride (B1173362) (BCl₃), have been successfully used for the regioselective deacetylation of peracetylated deoxy-C-glycopyranosides at various positions on the sugar ring. nih.gov The choice of reagent and reaction conditions allows for a degree of control over which acetyl groups are removed.

Table 1: Examples of Reagents for Selective Deacetylation of Acetylated Carbohydrates

Reagent/CatalystSubstrate ExampleSelectivityReference
Aspergillus niger lipase (B570770)Glucose pentaacetateYields glucose-2,3,4,6-tetraacetate and other isomers researchgate.netnih.gov
Candida antarctica lipase BPeracetylated thiogalactopyranoside2,6-O-diacetylation researchgate.net
Boron Trichloride (BCl₃)Peracetylated 6-deoxy-C-glucopyranosidesDeacetylation at 3-OH nih.gov
Ammonium Acetate/DMFPeracetylated carbohydrates1-O-deacetylation researchgate.net

Derivatization Reactions for Functional Group Introduction

The presence of free hydroxyl groups on the glycerol (B35011) moiety and the potential for selective deacetylation of the glucose ring make β-glucosylglycerol 2,3,4,6-tetraacetate a versatile scaffold for the introduction of new functional groups.

The primary and secondary hydroxyl groups of the glycerol unit are amenable to a variety of chemical modifications, including etherification and esterification. These reactions can be performed regioselectively, often targeting the more accessible primary hydroxyl group. For instance, enzymatic acylation using lipases can achieve regioselective esterification of glycerol and its derivatives. nih.gov This allows for the introduction of various acyl chains, which can modulate the physicochemical properties of the molecule.

Following selective deacetylation of the glucose ring, the liberated hydroxyl groups can be further functionalized. For example, after removal of the C-6 acetate, the primary hydroxyl group can be selectively oxidized or used as a nucleophile in various coupling reactions. The secondary hydroxyl groups, once exposed, can also be targeted for specific modifications, although their lower reactivity compared to the primary hydroxyl group often requires more tailored reaction conditions. The enzymatic synthesis of unnatural glycosides starting from β-glucosylglycerol demonstrates the potential for adding further sugar units to the core structure. jmb.or.krnih.gov

Glycosidic Bond Reactivity and Hydrolysis Mechanisms

The β-glycosidic bond linking the glucose and glycerol moieties is susceptible to cleavage under both acidic and enzymatic conditions. Understanding the reactivity of this bond is crucial for predicting the stability of the compound and for designing controlled degradation pathways.

Acid-catalyzed hydrolysis of glycosidic bonds typically proceeds via a mechanism involving protonation of the glycosidic oxygen, followed by the departure of the aglycone (glycerol in this case) and the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to yield the free glucose. niscpr.res.inresearchgate.netnih.gov The rate of hydrolysis is dependent on factors such as temperature and acid concentration.

Enzymatic hydrolysis of the β-glycosidic bond is catalyzed by β-glucosidases. nih.govyoutube.com These enzymes operate with high specificity and stereoselectivity, typically proceeding through a double-displacement mechanism that results in the retention of the anomeric configuration. The active site of the enzyme facilitates the cleavage of the glycosidic bond and the subsequent transfer of the glucosyl residue to a water molecule.

Studies on Regioselectivity and Stereoselectivity in Chemical Reactions

The concepts of regioselectivity and stereoselectivity are paramount in the chemical transformations of β-glucosylglycerol 2,3,4,6-tetraacetate, given its multiple stereocenters and reactive sites.

In derivatization reactions, achieving regioselectivity is key to synthesizing well-defined products. For example, enzymatic acylation of glucosylglycerol can be highly regioselective. nih.goviupac.org The choice of enzyme and reaction conditions can direct the acylation to either the primary or secondary hydroxyl groups of the glycerol moiety. Similarly, in the glycosylation of glycerol, enzymes can exhibit remarkable regioselectivity, leading to the formation of specific isomers. jmb.or.krnih.govresearchgate.net

Stereoselectivity is a critical consideration in the synthesis of β-glucosylglycerol and its derivatives. The formation of the β-glycosidic linkage requires careful control of the reaction conditions and the choice of glycosyl donor and promoter. Various methods for stereoselective glycosylation have been developed, including those that utilize neighboring group participation or specific catalysts to favor the formation of the desired β-anomer. nih.govdtu.dkresearchgate.net The inherent chirality of the glucose and glycerol units also influences the stereochemical outcome of reactions at other sites within the molecule.

Table 2: Examples of Regio- and Stereoselective Reactions on Related Carbohydrates

Reaction TypeEnzyme/CatalystSubstrate/AcceptorProduct(s)SelectivityReference
Enzymatic GlycosylationSulfolobus shibatae β-glycosidaseGlycerolβ-D-glucopyranosyl-(1→1/3)-D-glycerol and β-D-glucopyranosyl-(1→2)-D-glycerolRegioselective jmb.or.krnih.gov
Enzymatic AcylationCandida antarctica lipaseGinsenoside Rg16''-O-acetylginsenoside Rg1Regioselective iupac.org
Chemical GlycosylationTin-mediatedUnprotected hexopyranosides1,6-linked disaccharidesRegio- and Stereoselective (1,2-cis) dtu.dk
Enzymatic GlycosylationUGTsDihydroxycoumarinsRegiospecific glycosylated productsRegioselective nih.gov

Role As a Precursor and Building Block in Complex Glycoconjugate Synthesis

Synthesis of O-Glycosides and N-Glycosides

The acetylated glucosyl unit is a cornerstone for the synthesis of both O- and N-glycosides, which are fundamental components of numerous biologically significant molecules. The strategy involves converting the hemiacetal of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose into a reactive glycosyl donor with a good leaving group at the anomeric position.

O-Glycosides: The formation of an O-glycosidic bond is a hallmark of carbohydrate chemistry. A classic and widely used glycosyl donor for this purpose is 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, often referred to as acetobromoglucose. bas.bg This compound is typically synthesized from glucose pentaacetate. bas.bg In a typical reaction, the glycosyl bromide is reacted with an alcohol (the glycosyl acceptor) in the presence of a promoter, such as a silver salt, to yield the corresponding O-glycoside. The synthesis of β-D-Glucose-2,3,4,6-tetraacetate itself, which has a free hydroxyl at the anomeric position, can be achieved by the hydrolysis of acetobromoglucose using silver carbonate in aqueous acetone. orgsyn.org

More modern and often more efficient glycosyl donors have been developed. Glycosyl trichloroacetimidates, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate, are highly effective donors. synthose.com These are generally stable and can be activated under mild acidic conditions (e.g., using trimethylsilyl (B98337) triflate) to react with a wide range of alcohol acceptors, including sterically hindered positions on other sugar molecules, to form disaccharides in excellent yields. nih.gov

N-Glycosides: N-glycosidic bonds are the defining linkage in nucleosides and N-linked glycoproteins. The synthesis of N-glycosides can also be achieved using activated acetylated glucose donors. For instance, glycosyl ortho-(1-phenylvinyl)benzoates have been shown to be versatile donors for coupling with pyrimidine (B1678525) and purine (B94841) bases to form nucleosides under mild activation conditions. nih.gov Another important precursor for N-glycosides is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide (B81097). The azide group can be reduced to a primary amine, which can then be coupled to other molecules, or it can participate in "click chemistry" reactions to form triazole-linked glycoconjugates.

Preparation of Advanced Glycoconjugate Structures

The utility of acetylated glucosyl donors extends beyond simple monosaccharide glycosides to the assembly of advanced glycoconjugate structures, including oligosaccharides and neoglycoproteins. These complex molecules are crucial for studying biological processes like cell recognition and immune response.

The synthesis of these larger structures relies on a strategic application of the glycosylation methods described above, often involving multiple steps of protection, glycosylation, and deprotection. For example, a glycosyl donor like 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide can be used as a building block in the synthesis of larger oligosaccharides. By carefully choosing protecting groups on the acceptor molecule, specific hydroxyl groups can be targeted for glycosylation, allowing for the controlled, stepwise assembly of a desired oligosaccharide sequence.

Furthermore, these building blocks are used to create neoglycoconjugates, which are synthetic glycans attached to proteins or lipids. These constructs are valuable tools in glycobiology. For instance, a spacer-arm glycoside can be synthesized and then coupled to a protein like bovine serum albumin (BSA) to generate a neoglycoprotein. orgsyn.org This approach is vital for producing antigens used in immunological studies and vaccine development.

Investigations into Glycosylation Efficiency and Selectivity

A primary challenge in carbohydrate synthesis is controlling the stereoselectivity of the glycosidic bond, leading to either an α- or β-linkage. The efficiency and selectivity of a glycosylation reaction are influenced by a multitude of factors, including the nature of the glycosyl donor, the reactivity of the glycosyl acceptor, the promoter system, and the reaction conditions.

The protecting groups on the glycosyl donor play a critical role. The acetyl group at the C-2 position of a glucose donor can exert a "neighboring group participation" effect. During the reaction, the C-2 acetyl group can form a cyclic oxonium ion intermediate that blocks the α-face of the sugar ring, forcing the incoming alcohol (acceptor) to attack from the β-face. This mechanism strongly favors the formation of the 1,2-trans-glycoside (a β-glycoside in the glucose series).

The choice of the leaving group on the donor is also crucial. While classic donors like glycosyl bromides are effective, modern donors such as glycosyl trichloroacetimidates synthose.com or glycosyl trifluoroacetimidates often provide higher yields and selectivity under milder conditions. researchgate.net The reactivity of the alcohol acceptor also significantly impacts the outcome; less reactive (sterically hindered or electron-deficient) alcohols may require more powerful donor/promoter systems to achieve good yields. mdpi.com Researchers have conducted systematic studies to understand how these variables can be tuned to optimize the synthesis of specific target glycoconjugates, enabling the construction of highly complex carbohydrate-based molecules. mdpi.com

Data Tables

Table 1: Properties of β-Glucosylglycerol 2,3,4,6-tetraacetate

Property Value
IUPAC Name 2-hydroxy-1-(hydroxymethyl)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
CAS Number 157024-67-4 biosynth.com
Molecular Formula C₁₇H₂₆O₁₂ biosynth.com
Molecular Weight 422.38 g/mol biosynth.com
Appearance White Crystalline Solid

| Canonical SMILES | CC(=O)OC[C@@H]1C@HOC(=O)C biosynth.com |

Table 2: Compound Names Mentioned in the Article

Compound Name
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
2,3,4,6-tetra-O-acetyl-β-D-glucopyranose
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate
Acetic anhydride (B1165640)
Acetobromoglucose
β-Glucosylglycerol 2,3,4,6-tetraacetate
Bovine serum albumin
Glucose pentaacetate
Silver carbonate

Academic Applications and Research Findings

Development of Novel Synthetic Methodologies in Glycochemistry

The development of efficient and stereoselective methods for the formation of glycosidic bonds is a central theme in glycochemistry. Acetylated sugar derivatives are common glycosyl donors in these reactions. youtube.com The compound beta-glucosylglycerol 2,3,4,6-tetraacetate, or more commonly, related activated acetylated glucose donors like 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate, are instrumental in the synthesis of glycosylglycerols and their derivatives. researchgate.netsynthose.com

The general strategy involves the activation of the anomeric carbon of the acetylated glucose donor, often with a Lewis acid, which is then attacked by a hydroxyl group of a glycerol (B35011) acceptor. The acetyl groups prevent unwanted side reactions at the other hydroxyl positions of the glucose. Following the successful glycosylation, these acetyl groups can be cleanly removed under basic conditions, such as Zemplén deacetylation, to yield the final glycosylglycerol.

For instance, the synthesis of sulfoquinovosyldiacylglycerol, a related glycolipid, has been achieved starting from acetylated glucose precursors. nih.gov This multi-step synthesis highlights the importance of protecting group strategies in building complex glycoconjugates. A typical reaction sequence is outlined below:

Table 1: Generalized Synthetic Scheme for Glycosylglycerol Synthesis

Step Description Reactants Product
1 Activation of Donor Peracetylated glucose Activated glycosyl donor (e.g., glycosyl halide or imidate)
2 Glycosylation Activated glycosyl donor, protected glycerol acceptor Protected glucosylglycerol derivative

This modular approach allows for the synthesis of a variety of glycosylglycerol analogues by changing the glycerol acceptor or by further modifying the sugar moiety after glycosylation, contributing significantly to the library of available synthetic glycoconjugates.

Exploration of Structure-Activity Relationships of Glycosylglycerol Derivatives

Understanding how the structure of a molecule influences its biological activity is fundamental to medicinal chemistry and chemical biology. Structure-activity relationship (SAR) studies on glycosylglycerol derivatives aim to elucidate the roles of the different structural components—the sugar headgroup, the glycerol backbone, and any attached acyl chains—in a given biological context. nih.gov The synthesis of a range of analogues for such studies relies heavily on versatile intermediates like this compound.

By using the acetylated form, researchers can selectively modify other parts of the molecule, such as acylating the free hydroxyls of the glycerol moiety with different fatty acids. Subsequent deacetylation of the sugar then provides a series of structurally related glycoglycerolipids. The biological activities of these compounds can then be compared to determine, for example, the effect of fatty acid chain length or saturation on activity. nih.gov

Key structural features that are commonly varied in SAR studies of glycosylglycerols include:

The nature of the sugar: Replacing glucose with other monosaccharides.

The anomeric configuration: Comparing the activity of α- and β-glycosides. nih.gov

The linkage position on glycerol: Connecting the sugar to the sn-1, sn-2, or sn-3 position of glycerol.

Acyl chain composition: Varying the length, branching, and degree of unsaturation of fatty acids attached to the glycerol. nih.gov

These studies have been crucial in identifying glycoglycerolipids with potential applications, including antitumor-promoting activities. nih.gov

Tools for Enzymatic Studies and Biocatalyst Development

Chemoenzymatic synthesis, which combines chemical synthesis with biological catalysis, has emerged as a powerful strategy for producing complex carbohydrates. nih.govnih.gov In this context, this compound and similar protected glycosides are valuable tools. While enzymatic methods offer high regio- and stereoselectivity, the substrate scope of enzymes can sometimes be limited. jmb.or.kr Chemical synthesis of a protected precursor like the tetraacetate allows for the creation of novel substrates that can then be acted upon by enzymes.

For example, after the chemical synthesis of this compound, the acetyl groups can be enzymatically removed using lipases or esterases under mild conditions, which avoids the use of harsh chemical reagents that might be incompatible with other functional groups on the molecule.

Furthermore, the deprotected product, β-glucosylglycerol, is a substrate for various enzymes. For instance, amylosucrase can transfer additional glucose units to β-glucosylglycerol, creating unnatural oligosaccharide derivatives. nih.gov This opens up avenues for generating novel glycoconjugates with potentially new biological activities. The enzymatic synthesis of β-glucosylglycerol itself is an area of active research, often utilizing β-glycosidases or sucrose (B13894) phosphorylase. jmb.or.krnih.gov The study of these enzymatic reactions is facilitated by having access to well-defined, chemically synthesized standards and substrates, for which this compound is a key precursor.

Table 2: Enzymes Involved in Glycosylglycerol Synthesis and Modification

Enzyme EC Number Role in Glycosylglycerol Research Reference
β-Glycosidase 3.2.1.21 Synthesis of β-glucosylglycerol via transglycosylation nih.govjmb.or.kr
Amylosucrase 2.4.1.4 Further glycosylation of β-glucosylglycerol to form unnatural glycosides nih.govjmb.or.kr
Sucrose Phosphorylase 2.4.1.7 Industrial production of α-glucosylglycerol nih.gov

Investigation of Biological Roles of Glycosylglycerols in Non-Human Organisms

Glycosylglycerols are naturally occurring compounds found in a variety of organisms, where they play important physiological roles. Notably, they function as compatible solutes or osmolytes in many bacteria, cyanobacteria, and algae, helping these organisms to survive in high-salt or drought conditions. researchgate.net The accumulation of glycosylglycerols allows the cells to maintain osmotic balance with their environment without interfering with normal cellular processes.

To study the specific roles of these molecules, researchers often require pure samples of specific isomers, which can be difficult to isolate in sufficient quantities from natural sources. Chemical synthesis provides a reliable route to these compounds, and this is where precursors like this compound become essential. By synthesizing specific glycosylglycerols, scientists can investigate their ability to protect proteins and membranes from stress, and explore the enzymatic pathways responsible for their biosynthesis and degradation in these organisms.

For example, the synthesis of various glycosylglycerol derivatives allows for testing their efficacy in stabilizing proteins against thermal or desiccation stress, providing insights into the molecular mechanisms of osmoprotection. This knowledge is not only fundamental to understanding life in extreme environments but also has potential biotechnological applications, such as the use of these molecules as stabilizers for enzymes or therapeutic proteins.

Future Perspectives and Emerging Research Directions

Innovations in Stereoselective Glycosylation for Complex Architectures

The construction of the glycosidic bond with precise control over its stereochemistry (α or β) is the central challenge in carbohydrate synthesis. For molecules like beta-Glucosylglycerol, where a sugar is linked to a polyol acceptor like glycerol (B35011), achieving high stereoselectivity is paramount. nih.gov Emerging innovations are moving beyond traditional methods to offer more versatile and efficient solutions.

Recent developments in catalysis have shown immense promise. For instance, boronic acid-catalyzed glycosylation has emerged as a powerful tool for achieving high regio- and 1,2-cis-stereoselectivity, even with unprotected sugar acceptors. acs.orgnih.gov This method, which can proceed via an SNi-type mechanism, mimics the stereospecificity of glycosyltransferases found in nature and is applicable to the synthesis of complex oligosaccharides. acs.orgnih.govacs.org Another area of innovation is the use of visible-light-induced photoacid catalysis for the direct synthesis of 2-deoxyglycosides from glycals, offering a mild and highly α-selective method. nih.gov Furthermore, the development of novel catalyst systems, including those based on silver or other transition metals, continues to provide effective and stereoselective routes to challenging glycosidic linkages, such as those in 2-deoxythiosugars. nih.gov

These advanced catalytic methods are crucial for building complex structures like branched oligosaccharides or for glycosylating polyol acceptors where multiple hydroxyl groups could react. nih.gov The ability to selectively glycosylate a specific position on a glycerol backbone, for instance, is a significant challenge that these new methods aim to address.

Key Innovations in Stereoselective Glycosylation

Method Key Features Potential Application
Boronic Acid Catalysis High regio- and 1,2-cis-stereoselectivity; tolerates unprotected acceptors; SNi-type mechanism. acs.orgnih.govjst.go.jp Synthesis of complex natural glycosides and oligosaccharides. nih.govacs.org
Visible-Light Photoacid Catalysis Uses a photoacid catalyst and light; excellent α-selectivity for 2-deoxyglycosides. nih.gov Direct and mild synthesis of 2-deoxyglycosides from glycals. nih.gov

| Transition Metal Catalysis | Utilizes catalysts like AgOTf for stereoselective synthesis. nih.gov | Formation of stable 2-deoxythioglycosides and S-linked disaccharides. nih.gov |

Computational Modeling and Mechanistic Studies of Carbohydrate Reactions

The precise mechanisms governing glycosylation reactions are often complex and can proceed through a continuum between SN1 and SN2 pathways. acs.org Computational chemistry has become an indispensable tool for dissecting these mechanisms, guiding the rational design of experiments, and predicting reaction outcomes. uum.edu.my

Density Functional Theory (DFT) calculations are increasingly used to investigate the transition states and intermediates of glycosylation reactions. acs.org For example, computational analyses have supported the feasibility of a highly dissociative concerted SNi mechanism in boronic acid-catalyzed glycosylations, providing insights that would be difficult to obtain through experimental means alone. nih.govacs.org These models can help rationalize the observed stereoselectivity by comparing the energy barriers of different reaction pathways.

Beyond single reactions, researchers are developing computational frameworks for the automated construction of entire glycosylation reaction networks . plos.org These systems-based mathematical models can simulate the complex interplay of enzymes, donors, and acceptors in biological systems, helping to identify rate-limiting steps and predict the distribution of glycan structures. plos.orgnih.govnih.gov Such approaches, while currently focused on enzymatic pathways, lay the groundwork for modeling complex multi-step chemical syntheses in silico, which could significantly accelerate the planning of synthetic routes to targets like glycosylglycerols. plos.orgnih.gov

Integration with Advanced Analytical Platforms

The structural complexity of carbohydrates demands sophisticated analytical techniques for their characterization. While individual methods provide valuable data, the integration of multiple platforms is emerging as a powerful strategy for comprehensive analysis.

The combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is particularly potent. nih.gov MS provides highly sensitive detection and accurate mass determination, allowing for the identification of glycan composition and sequencing through tandem MS (MS/MS). numberanalytics.comnih.gov NMR, on the other hand, offers detailed structural information, including the definitive assignment of anomeric configuration (α or β) and the position of glycosidic linkages. numberanalytics.comazom.com

Modern analytical workflows increasingly use High-Performance Liquid Chromatography (HPLC) as a separation front-end to MS, enabling the analysis of complex mixtures. researchgate.netcsic.esumass.edu Advanced HPLC methods like hydrophilic interaction liquid chromatography (HILIC) are well-suited for separating polar molecules like glycosides. researchgate.net The integration of these techniques allows for the unambiguous structural elucidation of glycosides and their conjugates, which is essential for verifying the outcome of a synthetic reaction or for studying their interactions with biological macromolecules. nih.govcsic.es

Comparison of Key Analytical Techniques

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, composition, sequence. numberanalytics.comnih.gov High sensitivity, high throughput. numberanalytics.com Isomeric structures can be difficult to distinguish. nih.gov
NMR Spectroscopy Anomeric configuration, linkage positions, 3D conformation. numberanalytics.comazom.com Provides definitive structural detail. azom.com Lower sensitivity, requires larger sample amounts.

| HPLC | Separation of complex mixtures. umass.edu | Versatile, can be coupled to MS. csic.es | Requires appropriate column chemistry for different analytes. |

Design of Next-Generation Glycosyl Donors and Acceptors

The reactivity and selectivity of a glycosylation reaction are heavily influenced by the nature of the glycosyl donor and acceptor. A significant area of research is the design of novel building blocks that offer greater control over the glycosylation process.

The "armed-disarmed" principle, where electron-donating protecting groups (e.g., benzyl (B1604629) ethers) on a donor make it more reactive ("armed") than one with electron-withdrawing groups (e.g., acetyl esters, "disarmed"), has been a cornerstone of oligosaccharide synthesis. wikipedia.orgwikipedia.orgresearchgate.net This concept has been extended to "superarmed" donors, which are made even more reactive through conformational changes induced by bulky protecting groups. wikipedia.orgnih.gov These strategies allow for chemoselective, sequential glycosylations in one-pot procedures. nih.gov

Looking forward, the development of bimodal glycosyl donors represents a major advance. nih.gov These are single donor molecules capable of forming either the α- or β-anomer with high selectivity simply by changing the reaction conditions or catalyst. nih.gov This approach dramatically simplifies synthetic planning and reduces the number of steps required to build complex glycans. The design of donors with novel C-2 auxiliaries or leaving groups that can direct the incoming acceptor to either face of the anomeric center is a key goal in this area. nih.gov

Furthermore, engineering glycosyltransferases to accept modified donor and acceptor substrates is a burgeoning field in chemoenzymatic synthesis. nih.gov This approach combines the superb selectivity of enzymes with the versatility of chemical synthesis to create novel glycoconjugates that are inaccessible by purely chemical means. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.